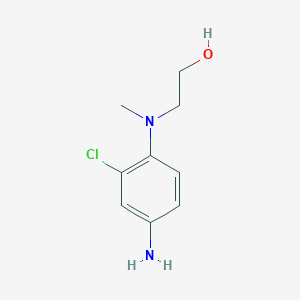

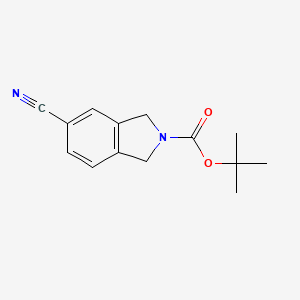

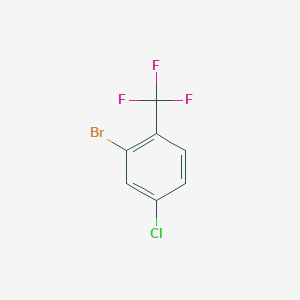

![molecular formula C7H6BrN3 B1342363 5-溴-1H-苯并[d]咪唑-2-胺 CAS No. 791595-74-9](/img/structure/B1342363.png)

5-溴-1H-苯并[d]咪唑-2-胺

描述

5-bromo-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of a bromine atom at the 5-position of the benzimidazole ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis affords 1-substituted benzimidazoles in moderate to good yields . Similarly, 2-(2-bromophenyl)benzimidazoles can react with cyanamide under microwave irradiation in the presence of CuI and a base to yield benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines . These methods demonstrate the reactivity of brominated benzimidazoles and their utility in synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be studied both theoretically and experimentally. Quantum-chemical calculations can be used to understand the interaction energies between molecules, which helps in recognizing different levels of crystal structure organization . Single-crystal X-ray analysis is another powerful tool to determine the precise molecular geometry and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, a DBU-promoted deaminative thiolation reaction of 1H-benzo[d]imidazol-2-amines has been developed, which is a metal-free and environmentally friendly pathway to synthesize 2-thio-1H-benzo[d]imidazoles . Additionally, benzimidazole compounds can be functionalized to create hybrid molecules with potential biological activities, such as apoptosis inducers in human myeloid leukemia cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like the bromine atom can affect the compound's reactivity, boiling point, melting point, and solubility. The optical properties of these compounds are also noteworthy, as some benzimidazole derivatives exhibit strong UV absorption and fluorescence . The antimicrobial activity of certain benzimidazole derivatives has been evaluated, with some compounds showing activity comparable to standard antibiotics .

科学研究应用

无催化剂合成技术

郑等人(2022年)的研究突出了一种无催化剂、金属和氧化剂的方法,用于对1H-苯并[d]咪唑-2-胺进行去氨基硫化。这种环保的方法为合成各种2-硫代-1H-苯并[d]咪唑提供了一条新途径,展示了该化合物在有机和药物化学中的实用性(Zheng et al., 2022)。

新颖合成途径

金等人(2018年)开发了一种合成方法,用于利用5-溴-1H-苯并[d]咪唑-2-胺制备嘧啶和喹唑啉融合的苯并咪唑-4,7-二酮。这种方法利用微波辐射,显示出中等至良好的产率,为合成N-融合杂环骨架开辟了新的可能性(Kim et al., 2018)。

分子对接和药理活性

Ivachtchenko等人(2019年)的研究聚焦于合成涉及1H-苯并[d]咪唑-2-基的特定分子,通过分子对接预测抗乙型肝炎活性。这项研究强调了5-溴-1H-苯并[d]咪唑-2-胺衍生物在开发强效HBV抑制剂中的潜力(Ivachtchenko et al., 2019)。

探索抗病毒性能

Eldebss等人(2015年)合成了一系列基于苯并[d]咪唑的杂环化合物,展示出有希望的抗病毒性能。这突显了该化合物在开发广谱抗病毒药物,特别是对抗HIV-1、HCV和H1N1方面的相关性(Eldebss et al., 2015)。

抗菌活性

Rekha等人(2019年)的研究显示了由5-溴-1H-苯并[d]咪唑-2-胺衍生的咪唑基席夫碱、三唑和氮杂环丙酮的抗菌活性。这表明了该化合物在创造有效的抗菌剂方面的潜力(Rekha et al., 2019)。

绿色合成方法

Wagare等人(2019年)突出了一种环保的、微波辅助的合成方法,用于利用5-溴-1H-苯并[d]咪唑-2-胺作为前体合成咪唑噻二唑,这种方法符合药物研究中对绿色化学解决方案日益增长的需求(Wagare et al., 2019)。

合成新型抗炎药物

Shankar等人(2017年)合成了新型2-(6-烷基吡嗪-2-基)-1H-苯并[d]咪唑类似物,展示出强效的抗炎和抗氧化性能。这项研究展示了5-溴-1H-苯并[d]咪唑-2-胺衍生物在治疗炎症方面的治疗潜力(Shankar et al., 2017)。

抗结核活性研究

Gobis等人(2015年)探索了1H-苯并[d]咪唑衍生物,包括5-溴-1H-苯并[d]咪唑-2-胺的抗结核活性。这项研究有助于寻找新的抗结核药物,突显了该化合物在应对结核病方面的潜力(Gobis et al., 2015)。

抗癌药物设计和合成

Rashid(2020年)专注于设计和合成双苯并咪唑化合物,包括5-溴-1H-苯并[d]咪唑-2-胺,作为潜在的抗癌药物。这项研究强调了该化合物在开发新的癌症治疗方面的应用(Rashid, 2020)。

化学传感器开发

Afandi等人(2020年)合成了一种化学传感器,使用了5-溴-1H-苯并[d]咪唑-2-胺的咪唑衍生物。这项研究有助于开发用于检测胺类(Afandi et al., 2020)的敏感传感器。

未来方向

Imidazole compounds, including 5-bromo-1H-benzo[d]imidazol-2-amine, have become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

属性

IUPAC Name |

6-bromo-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKNNXAMJFCCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606999 | |

| Record name | 6-Bromo-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

791595-74-9 | |

| Record name | 6-Bromo-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-benzo[d]imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-5-bromobenzimidazole (S17) as a potential antimicrobial agent?

A1: 2-Amino-5-bromobenzimidazole (S17) has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] The study demonstrated that S17 inhibits the growth of Listeria innocua (Gram-positive) and Escherichia coli (Gram-negative) with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL. [] This finding suggests that S17 could be a potential lead compound for developing novel antibiotics, especially given the increasing concern of antibiotic resistance.

Q2: How does 2-Amino-5-bromobenzimidazole (S17) exert its antimicrobial effect?

A2: While the exact mechanism of action of S17 is not fully elucidated in the study, the research suggests that it functions by inhibiting the MurA enzyme. [] MurA is an essential enzyme involved in bacterial cell wall biosynthesis. [] By inhibiting MurA, S17 disrupts the formation of the bacterial cell wall, ultimately leading to bacterial cell death.

Q3: Are there any known limitations or challenges associated with 2-Amino-5-bromobenzimidazole (S17) as a potential antimicrobial agent?

A3: The research primarily focuses on the initial screening and identification of S17 as a potential MurA inhibitor. [] Further research is necessary to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

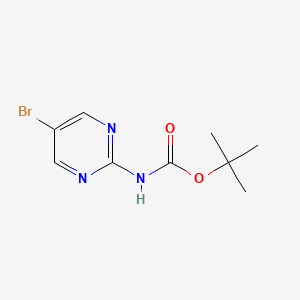

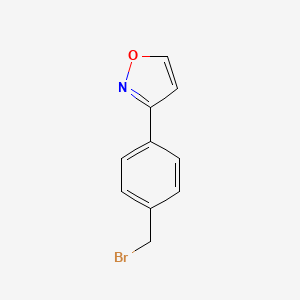

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)

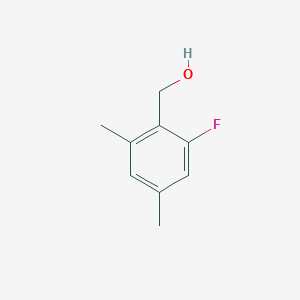

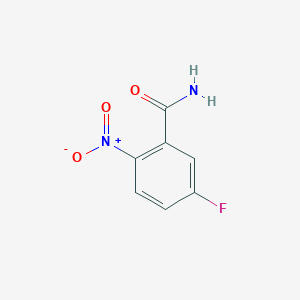

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)

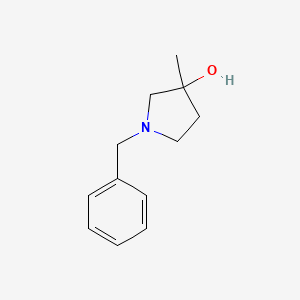

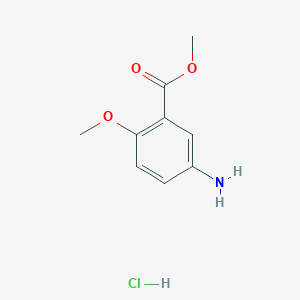

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)